Product packaging for L-amino-acid oxidase(Cat. No.:)

L-amino-acid oxidase

Cat. No.: B1576252
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-amino-acid oxidase (LAAO, EC 1.4.3.2) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂) . This enzyme employs a tightly bound Flavin Adenine Dinucleotide (FAD) cofactor to facilitate the reaction, which proceeds via a two-step mechanism: the FAD is first reduced during substrate deamination and is subsequently re-oxidized by molecular oxygen, generating H₂O₂ . LAAOs exhibit a marked preference for hydrophobic and aromatic amino acids such as L-leucine, L-methionine, and L-phenylalanine, though substrate specificity can vary based on the enzyme's biological source . These enzymes are widely distributed across nature, with well-characterized isoforms found in snake venoms, where they can constitute 1-9% of the total venom protein, as well as in bacteria, fungi, and mammals . Structurally, LAAOs are typically homodimeric glycoproteins, with each monomer comprising three domains: a FAD-binding domain, a substrate-binding domain, and a helical domain . The primary research value of LAAO stems from the localized production of H₂O₂ during its catalytic cycle. This activity is a key mechanism behind its diverse bioeffects, which include induction of apoptosis, cytotoxicity, and modulation of platelet aggregation . Consequently, LAAO is an important tool for investigating oxidative stress-mediated cell death pathways and for exploring new antimicrobial strategies, as the generated H₂O₂ exhibits potent activity against various bacteria and parasites . A significant area of research is its selective cytotoxicity against cancer cells, making it a promising candidate for antitumor agent development . Furthermore, due to its stereospecificity, LAAO has emerging applications in biocatalysis for the deracemization of amino acids to produce enantiopure D-isomers, which are valuable chiral building blocks in pharmaceutical synthesis . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

DDRRSPLEECFQQNDYEEFLEIAKNGLKKTXNPKHVXV

Origin of Product

United States

Structural Biology of L Amino Acid Oxidase

Quaternary and Tertiary Structural Architectures of L-amino-acid Oxidase Isoforms

The majority of L-amino-acid oxidases, especially those isolated from snake venoms (sv-LAAOs), exist as homodimers, where each subunit has a molecular mass of approximately 50–70 kDa. wikipedia.orgresearchgate.netnih.gov These subunits are associated through non-covalent interactions. wikipedia.org While the dimeric state is the most frequently observed functional form, mdpi.comembopress.org evidence for higher-order structures exists. For example, crystallographic analysis of LAAO from Calloselasma rhodostoma has shown a dimer-of-dimers configuration within the crystal's asymmetric unit. embopress.org Additionally, research on LAAOs from mushrooms points to the existence of larger aggregates or multimeric proteins, which tend to break down into dimers during purification. frontiersin.org A synthetically designed ancestral L-amino acid oxidase, referred to as HTAncLAAO2, has been observed to form a distinct octameric structure.

L-amino acid oxidases are found in various isoforms, including acidic, basic, and neutral forms. wikipedia.org The interface for dimerization can differ among LAAOs from various biological sources. In the bacterial LAAO from Rhodococcus opacus, the helical domain is solely responsible for dimerization, a characteristic that distinguishes it from other members of its enzyme family. rcsb.org In contrast, the LAAO from Bothrops atrox venom assembles its dimer asymmetrically, with interactions occurring between the FAD-binding and substrate-binding domains of the adjacent monomers. mdpi.com Certain LAAO dimers, such as the one from Bothrops atrox, are further stabilized by a zinc ion located at the monomer-monomer interface. nih.govnih.gov

A single this compound polypeptide chain folds into a multi-domain structure, which is typically comprised of three main domains: an FAD-binding domain, a substrate-binding domain, and a helical domain. nih.govwikipedia.orgmdpi.comfrontiersin.org This tripartite organization has been consistently confirmed by X-ray crystallography. wikipedia.org

The FAD-binding domain serves to anchor the essential FAD cofactor. This domain is frequently assembled from non-contiguous segments of the primary amino acid sequence. nih.govmdpi.com For instance, in the LAAO from Calloselasma rhodostoma, this domain is formed by residues 35–64, 242–318, and 446–486. nih.gov It characteristically features a Rossmann fold, a structural motif common to many enzymes that bind FAD or NAD(P). nih.gov A highly conserved beta-alpha-beta-fold within this domain is crucial for the binding of FAD. worthington-biochem.com

The helical domain is composed entirely of alpha-helices and, in many LAAOs, contributes to the formation of a funnel-like structure that leads to the active site. nih.govfrontiersin.org In the LAAO from Calloselasma rhodostoma, this domain encompasses residues 130–230. nih.gov Crystallographic studies have indicated that the helical domain is more flexible compared to the other domains, which may be important for allowing the substrate to enter and the product to leave the active site. embopress.org

Table 1: Structural Features of this compound

Structural Feature Description References
Quaternary Structure Predominantly homodimers; can also form higher-order multimers such as dimer of dimers and octamers. wikipedia.orgembopress.orgfrontiersin.org
Monomer Molecular Weight Typically ranges from 50 to 70 kDa. wikipedia.org
Tertiary Structure Consists of three primary domains: FAD-binding, substrate-binding, and helical domains. nih.govwikipedia.orgmdpi.comfrontiersin.org
FAD-Binding Domain Features a Rossmann-like fold and is responsible for binding the FAD cofactor. nih.govworthington-biochem.com

| Helical Domain | Creates a funnel-shaped entrance to the active site and can be involved in the dimerization process. | nih.govrcsb.orgfrontiersin.org |

Homodimeric and Multimeric Configurations

Active Site Topography and Cofactor Binding in this compound

The active site of LAAO is a precisely organized region where the FAD cofactor and substrate bind, facilitating the enzyme's catalytic function.

The FAD cofactor is situated deep within the enzyme's structure, secured by numerous interactions with the protein and surrounding water molecules. d-nb.info The binding of FAD is non-covalent in nature. nih.gov The FAD-binding site is characterized by several conserved sequence motifs. One such motif is the dinucleotide-binding motif, which can be represented by the pattern ohhhhGxGxxGxxxhxxL, where 'o' denotes a polar or charged residue and 'h' signifies a hydrophobic residue. nih.gov Another conserved sequence is the RxGG motif. nih.gov A conserved beta-alpha-beta-fold is also integral to the binding of FAD. worthington-biochem.com

Specific amino acid residues are critical for the interaction with the FAD molecule. In the LAAO from Calloselasma rhodostoma, residues like Glu63, Arg71, and Glu457 are key to these interactions. worthington-biochem.com The isoalloxazine ring of FAD, which is the catalytically active portion of the cofactor, is located at the interface of the FAD-binding and substrate-binding domains. d-nb.info This ring is shielded by hydrophobic residues such as Ile374, Trp420, and Ile430 in C. rhodostoma LAAO. worthington-biochem.com In certain LAAOs, the adenosyl part of the FAD molecule can adopt alternative conformations, which in turn can modify the volume and accessibility of the active site, potentially leading to variations in substrate specificity. frontiersin.org

The active site of LAAO is positioned at the base of a long, funnel-shaped cavity that can extend up to 25 Å into the enzyme. nih.govcapes.gov.br This funnel, which is formed at the interface of the substrate-binding and helical domains, guides the substrate to the active site. nih.gov

The residues that interact with the amino and carboxyl groups of the substrate's alpha-carbon are highly conserved among various LAAOs. mdpi.comum.es An arginine residue (e.g., Arg90 in C. rhodostoma LAAO) and a tyrosine residue typically interact with the substrate's carboxyl group, positioning it correctly for the catalytic reaction. mdpi.comfrontiersin.org A conserved glycine (B1666218) residue (e.g., Gly464 in C. rhodostoma LAAO) also aids in substrate binding. nih.govfrontiersin.org The amino group of the substrate has limited interactions with the protein. d-nb.info

The preference of many snake venom LAAOs for hydrophobic amino acids can be attributed to the hydrophobic character of their substrate-binding pocket, which is lined with residues like Ile374 and Ile430. frontiersin.org Conversely, the presence of polar residues, such as Gln535 in a bacterial LAAO, can provide an affinity for polar amino acids like L-glutamine. mdpi.com A conserved lysine (B10760008) residue is also a common feature of the active site and is believed to stabilize a water molecule that participates in catalysis. mdpi.com

Table 2: Key Residues and Motifs in the Active Site of this compound

Residue/Motif Function Example in C. rhodostoma LAAO References
Dinucleotide-binding motif FAD binding ohhhhGxGxxGxxxhxxL nih.gov
RxGG motif FAD binding RxGG nih.gov
Arginine Binds the carboxyl group of the substrate Arg90 mdpi.comfrontiersin.org
Tyrosine Binds the carboxyl group of the substrate Tyr372 frontiersin.org
Glycine Involved in substrate binding Gly464 nih.govfrontiersin.org
Isoleucine, Tryptophan Form a hydrophobic pocket and interact with FAD Ile374, Trp420, Ile430 worthington-biochem.com
Histidine Acts as a base in catalysis (proton abstraction) His223 frontiersin.org

| Lysine | Stabilizes a catalytic water molecule | Lys322 | frontiersin.orgmdpi.com |

Flavin Adenine (B156593) Dinucleotide (FAD) Binding Motifs and Interactions

Conformational Dynamics and Allosteric Transitions in this compound Catalysis

The catalytic activity of this compound is a dynamic process that involves conformational changes within the enzyme's structure.

Molecular dynamics simulations of the LAAO from Bothrops atrox have shown an asymmetric behavior and a direct line of communication between the FAD- and substrate-binding domains of the adjacent subunits in the dimer. This suggests that dimerization plays a structural role in the catalytic mechanism. nih.gov

There is also evidence indicating that conformational changes are induced upon substrate binding. embopress.org For example, in the LAAO from Calloselasma rhodostoma, it is thought that alternative conformations of two active site residues, His223 and Arg322, which are situated at the entrance of the substrate channel, are crucial for the binding of the substrate and the subsequent release of the product. mdpi.com The inherent flexibility of the helical domain, as suggested by higher temperature factors in crystallographic data, may also contribute to the catalytic cycle, possibly by controlling access to the active site. embopress.org

Research on an ancestral LAAO has pinpointed a key phenylalanine residue that is believed to control conformational dynamics that are important for substrate binding, thereby enabling the enzyme to accommodate a wide variety of substrates. researchgate.net

While these observations highlight significant conformational flexibility during catalysis, the reviewed scientific literature does not provide extensive evidence for classical allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity. The concept of allosteric regulation has been applied to the calcium-sensing receptor (CaR), where L-amino acids act as positive modulators. However, the CaR belongs to a different class of proteins (G protein-coupled receptors), and its regulatory mechanism may not be directly comparable to that of this compound. nih.gov

Comparative Structural Analysis of this compound Homologs and Families

L-amino-acid oxidases (LAAOs) are a widespread family of flavoenzymes found in diverse organisms, from bacteria and fungi to snake venom. While they all catalyze the stereospecific oxidative deamination of L-amino acids, their structural characteristics can vary significantly, influencing their stability, substrate specificity, and biological function. A comparative analysis of LAAO homologs reveals a fascinating interplay of conserved structural motifs and divergent features that define different enzyme families.

Sequence Identity and Phylogenetic Relationships

Sequence alignment studies demonstrate a high degree of conservation among LAAOs from closely related sources, such as within different snake species, but this identity drops significantly when compared across different kingdoms. SV-LAAOs typically share over 84% sequence identity with each other. frontiersin.org However, this similarity decreases to less than 50% when compared with pig kidney DAAO and falls below 24% when compared with bacterial or fungal LAAOs. frontiersin.org This divergence at the primary sequence level underlies many of the structural and functional differences observed across the LAAO family.

ComparisonAverage Sequence Identity (%)Reference
Among Snake Venom LAAOs (SV-LAAOs)>84% frontiersin.org
SV-LAAOs vs. Pig Kidney DAAO~50% frontiersin.org
SV-LAAOs vs. Bacterial/Fungal LAAOs/PAO<24% frontiersin.org
Pseudoalteromonas luteoviolacea LAAO vs. Ancestral LAAO (AncLAAO-N5)71% mdpi.com

Domain Architecture and Active Site Comparison

While the three-domain structure is a common theme, the specifics of each domain contribute to the unique properties of each LAAO homolog.

FAD-Binding Domain: This domain is highly conserved across LAAO families and related flavoenzymes. rcsb.org It typically features a classic Rossmann fold, which provides the binding site for the non-covalently bound FAD cofactor. uni-konstanz.de The residues involved in anchoring the FAD molecule are among the most conserved in the entire protein structure. nih.gov

Substrate-Binding Domain: This domain shows greater variability and is crucial for determining the enzyme's substrate preference. frontiersin.orgmdpi.com In SV-LAAOs, the active site pocket is often lined with hydrophobic residues, accounting for their preference for bulky, hydrophobic amino acids like Phenylalanine, Tryptophan, and Tyrosine. mdpi.commdpi.com In contrast, bacterial LAAOs may have polar residues, such as Glutamine, in the pocket, allowing them to process a broader range of substrates, including polar ones. mdpi.com While the residues that interact with the amino acid side chain vary, those that bind the conserved α-amino and carboxyl groups of the substrate are highly conserved across all LAAOs. mdpi.commdpi.com

Helical Domain: This domain is prominent in SV-LAAOs, where it forms a distinctive, 25 Å-long funnel that guides the substrate from the enzyme surface to the active site buried between the other two domains. nih.gov The flexibility of this domain, suggested by higher temperature factors in crystallographic studies, may be important for its function. nih.gov Interestingly, in some related enzymes like PAO, the corresponding helices are considered part of the substrate-binding domain and are oriented differently. nih.gov

A key distinction is seen when comparing LAAOs to their enantiomer-specific counterparts, DAAOs. The active sites of LAAO and DAAO exhibit a mirror-symmetrical relationship. nih.govrcsb.org This arrangement allows both enzymes to preserve a common catalytic mechanism for dehydrogenation while achieving strict and opposite stereospecificity. nih.gov

Oligomeric States and Quaternary Structure

The quaternary structure of LAAOs is another point of significant variation among homologs. Many LAAOs, especially from snake venom and bacteria like Pseudoalteromonas luteoviolacea, are active as homodimers. nih.govmdpi.comresearchgate.net However, this is not a universal rule. A hyper-thermostable ancestral LAAO was found to adopt a unique octameric state, forming a "ninja-star-like" complex. nih.gov This higher-order oligomerization is believed to be a key factor in its exceptional thermal stability. nih.gov

LAAO SourceOligomeric StateMonomer Mol. Weight (approx. kDa)Reference
Calloselasma rhodostoma (Snake Venom)Dimer- nih.govresearchgate.net
Pseudoalteromonas luteoviolacea (Bacterium)Dimer- mdpi.com
Rhodococcus opacus (Bacterium)Dimer- rcsb.org
Amanita phalloides (Fungus)Dimer72 frontiersin.org
Infundibulicybe geotropa (Fungus)Dimer66 frontiersin.org
Hyper-thermostable Ancestral LAAO (HTAncLAAO2)Octamer63 nih.gov
Crotalus adamanteus (Snake Venom)Oligomer (unequal subunits)~70 worthington-biochem.com

Variations in Loops, Glycosylation, and Surface Features

Detailed structural alignments reveal that the major differences between various SV-LAAO structures are often found in the loop regions. frontiersin.orgnih.gov Variations in the length and amino acid composition of these loops can alter the surface charge distribution and the precise volume and depth of the active site cavity, which in turn fine-tunes substrate specificity. frontiersin.orgnih.gov

Glycosylation also differs among homologs. For example, the LAAO from Calloselasma rhodostoma has glycosylation sites at Asn172 and Asn361. researchgate.net While other enzymes like maize PAO are also glycosylated, the number and positions of these modifications are not conserved, indicating different roles or evolutionary pathways for this post-translational modification. nih.gov

Enzymatic Mechanism and Kinetics of L Amino Acid Oxidase

Catalytic Cycle and Reaction Intermediates in L-amino-acid Oxidase Activity

The catalytic mechanism of this compound is a well-orchestrated process that can be divided into two main half-reactions: an oxidative half-reaction and a reductive half-reaction. frontiersin.orgresearchgate.netnih.gov This cycle involves the formation of key reaction intermediates, including an imino acid, which is essential for the final product formation. taylorandfrancis.comebi.ac.ukwikipedia.org

Reductive Half-Reaction (FAD Regeneration and Hydrogen Peroxide Production)

Following the oxidation of the substrate, the reduced FADH₂ cofactor must be regenerated to its oxidized FAD state for the enzyme to catalyze subsequent reactions. This occurs during the oxidative half-reaction, where molecular oxygen acts as the electron acceptor. frontiersin.orgmdpi.comnih.gov The FADH₂ is reoxidized to FAD by reducing molecular oxygen to hydrogen peroxide (H₂O₂). mdpi.comwikipedia.orgscielo.br This step is crucial as the production of hydrogen peroxide is linked to many of the biological effects of LAAOs, such as their cytotoxic and antimicrobial activities. mdpi.comum.edu.my A conserved water molecule, potentially stabilized by a lysine (B10760008) residue, may play a role in assisting the formation of hydrogen peroxide from a flavin-hydroperoxy intermediate. um.edu.my

Spontaneous Hydrolysis of Imino Acid Intermediate to α-Keto Acid and Ammonia (B1221849)

The α-imino acid, formed in the initial oxidative step, is an unstable intermediate. taylorandfrancis.comebi.ac.ukum.edu.my It undergoes spontaneous, non-enzymatic hydrolysis. ebi.ac.ukresearchgate.netnih.gov A water molecule attacks the imine carbon, leading to the release of the final products: the corresponding α-keto acid and ammonia (NH₃). frontiersin.orgtaylorandfrancis.comebi.ac.uk

Kinetic Parameters and Enzyme Activity Modulation in this compound Systems (K_m, k_cat, V_max)

The catalytic efficiency of this compound is described by its kinetic parameters: the Michaelis constant (K_m), the catalytic constant (k_cat), and the maximum velocity (V_max). These parameters are crucial for understanding the enzyme's behavior under different conditions and with various substrates. nih.gov

The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. nih.gov For LAAOs, K_m values can vary significantly depending on the specific enzyme source and the amino acid substrate. For instance, an LAAO from Pseudoalteromonas luteoviolacea exhibits K_m values ranging from 0.34 to 2.4 mM for different L-amino acids. rug.nl Another study on an LAAO from Aspergillus terreus reported a K_m value of 26 mM. researchgate.net

The k_cat , or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency. For the P. luteoviolacea LAAO, k_cat values were found to be in the range of 36–136 s⁻¹. rug.nl

The V_max is the maximum rate of reaction when the enzyme is fully saturated with substrate. nih.gov For the A. terreus LAAO, the V_max was determined to be 250 µmole/min/mg of protein. researchgate.net

These kinetic parameters are influenced by factors such as pH, temperature, and the presence of inhibitors or activators. scielo.brnih.gov For example, the optimal pH and temperature for an LAAO from Bungarus caeruleus venom were found to be 6.5 and 37°C, respectively. scielo.br

Interactive Data Table: Kinetic Parameters of L-amino-acid Oxidases

Enzyme SourceSubstrateK_m (mM)k_cat (s⁻¹)V_max (µmol/min/mg)Reference
Pseudoalteromonas luteoviolaceaVarious L-amino acids0.34 - 2.436 - 136Not Reported rug.nl
Aspergillus terreus MZ769058Not Specified262.5 (µmole/min/mg)250 researchgate.net
Rhodotorula gracilis D-amino acid oxidase (for comparison)D-Alanine1.1Not Reported73 (U/mg) d-nb.info
Rhodotorula gracilis D-amino acid oxidase (for comparison)D-Aspartate30Not Reported0.75 (U/mg) d-nb.info

Note: The k_cat for A. terreus was reported in different units and may not be directly comparable.

Role of Redundant Amino Acids and Specific Residues in Catalysis

The catalytic activity of this compound is dependent on the precise positioning and function of specific amino acid residues within its active site. wikipedia.orgmdpi.com The active site is a highly conserved region responsible for substrate binding and catalysis. wikipedia.org

Several key residues play critical roles in the catalytic mechanism. In many LAAOs, an arginine and a tyrosine residue are responsible for interacting with the carboxyl group of the amino acid substrate through hydrogen bonds. mdpi.commdpi.com A tryptophan residue often helps to define one of the boundaries of the active site, orienting the substrate for efficient hydride transfer to the FAD cofactor. mdpi.com

A histidine residue (e.g., His223 in some snake venom LAAOs) is proposed to act as a catalytic base, abstracting a proton from the α-amino group of the substrate. frontiersin.orgebi.ac.uk However, the conservation of this residue is not universal across all LAAOs, suggesting that in some cases, a water molecule or another residue might perform this function. nih.gov

A conserved lysine residue (e.g., Lys326) is thought to stabilize a water molecule that is important for either the reductive half-reaction or the formation of hydrogen peroxide. um.edu.mymdpi.com Mutation of these critical residues often leads to a significant decrease in catalytic activity. For example, mutating the arginine residue (Arg98) that binds the substrate's carboxylate in tryptophan 2-monooxygenase, a member of the LAAO family, dramatically reduces the rates of both flavin reduction and oxidation. nih.gov

The term "redundant amino acids" is not commonly used in the context of enzyme active sites, as the residues are typically highly optimized for their specific roles. However, the broader protein structure, beyond the immediate active site residues, is essential for maintaining the correct three-dimensional fold of the enzyme, which in turn ensures the proper conformation and function of the active site. wikipedia.org

Substrate Specificity and Selectivity in L Amino Acid Oxidase Systems

Differentiating Substrate Recognition Profiles Across Diverse L-amino-acid Oxidase Sources

The substrate preference of LAAOs is not uniform across different biological sources. While some LAAOs exhibit a narrow specificity for certain classes of amino acids, others have a broad substrate spectrum. nih.gov This variation is largely attributed to differences in the active site topology and the specific amino acid residues that interact with the substrate's side chain. wikipedia.orgmdpi.com

Specificity for Hydrophobic Amino Acids

Many L-amino-acid oxidases, particularly those found in snake venoms (svLAAOs), show a marked preference for hydrophobic L-amino acids. nih.govwikipedia.org These enzymes typically exhibit high specific activity towards substrates such as L-leucine, L-isoleucine, L-methionine, and L-phenylalanine. wikipedia.orgworthington-biochem.com For instance, LAAO from the venom of the Indian krait (Bungarus caeruleus) demonstrates a strong preference for hydrophobic amino acids like L-Phe, L-Met, L-Leu, and L-Ile. scielo.br Similarly, LAAOs from Calloselasma rhodostoma and other vipers are most effective with hydrophobic substrates. nih.govscielo.br The active site of these enzymes often contains a hydrophobic pocket that accommodates the nonpolar side chains of these amino acids. nih.gov

Specificity for Aromatic Amino Acids

Aromatic amino acids, including L-phenylalanine, L-tryptophan, and L-tyrosine, are also preferred substrates for many LAAOs, especially those from snake venoms. nih.govwikipedia.orgworthington-biochem.com The LAAO from Calloselasma rhodostoma, for example, shows a high affinity for these aromatic residues. nih.govmdpi.com This specificity is often attributed to the presence of aromatic residues within the active site that can engage in favorable interactions with the substrate's aromatic ring. However, the catalytic efficiency can vary even among LAAOs that prefer aromatic substrates. For example, while the LAAO from Pseudoalteromonas luteoviolacea CPMOR-1 can react with aromatic amino acids, its turnover rate (kcat) for these substrates is significantly lower than for more linear hydrophobic residues like leucine (B10760876) and methionine, despite having similar binding affinities (Km). mdpi.com

Specificity for Basic Amino Acids

While many LAAOs favor hydrophobic and aromatic amino acids, some exhibit a clear preference for basic amino acids such as L-lysine and L-arginine. mdpi.com For example, the LAAO from the sea hare (Aplysia californica) is most active with L-arginine and L-lysine. mdpi.com Certain cyanobacteria, including Synechococcus elongatus, also produce an LAAO with high specificity for basic L-amino acids, with L-arginine being the optimal substrate. nih.gov In some bacteria, such as Proteus rettgeri, two distinct LAAOs have been identified: one that acts on a broad range of amino acids and another that is specific for basic amino acids and citrulline. asm.org

Broad Substrate Spectrum L-amino-acid Oxidases

In contrast to the specialized LAAOs, some, particularly from microbial sources, display a broad substrate spectrum, acting on a wide variety of L-amino acids. nih.govmdpi.com For example, the LAAO from the bacterium Rhodococcus opacus can oxidize most proteinogenic L-amino acids. mdpi.comresearchgate.net Similarly, LAAOs from the mushrooms Amanita phalloides and Infundibulicybe geotropa show broad specificity for both hydrophobic and charged amino acids. frontiersin.org The LAAO from Pseudoalteromonas luteoviolacea is another example of a broad-spectrum enzyme, showing activity towards most proteinogenic amino acids, with a preference for non-charged, bulky L-amino acids. mdpi.com The ability of these enzymes to accommodate a wide range of side chains is attributed to a more open and flexible active site. researchgate.netrcsb.org

Enzyme SourcePreferred Substrate ClassSpecific Examples of Preferred SubstratesReference
Bungarus caeruleus (Indian krait) venomHydrophobicL-Phe, L-Met, L-Leu, L-Ile scielo.br
Calloselasma rhodostoma (Malayan pit viper) venomHydrophobic, AromaticL-Phe, L-Trp, L-Tyr, L-Leu nih.gov
Aplysia californica (Sea hare)BasicL-Arg, L-Lys mdpi.com
Synechococcus elongatusBasicL-Arg nih.gov
Rhodococcus opacusBroad SpectrumMost proteinogenic L-amino acids mdpi.comresearchgate.net
Pseudoalteromonas luteoviolaceaBroad SpectrumNon-charged, bulky L-amino acids (L-Leu, L-Met, L-Phe, L-Gln, L-Trp) mdpi.com
Amanita phalloides (Mushroom)Broad SpectrumHydrophobic and charged amino acids (highest Km for L-Leu) frontiersin.org
Infundibulicybe geotropa (Mushroom)Broad SpectrumHydrophobic and charged amino acids (highest Km for L-Leu) frontiersin.org

Molecular Determinants of this compound Substrate Affinity and Selectivity

The substrate affinity and selectivity of LAAOs are dictated by the specific molecular architecture of their active sites. The active site is typically located at the bottom of a deep, funnel-shaped cavity. nih.govwikipedia.org While the residues that interact with the conserved α-amino and carboxyl groups of the substrate are generally conserved across different LAAOs, the residues that interact with the variable side chain show significant diversity, which accounts for the different substrate preferences. mdpi.comnih.gov

In many LAAOs, an arginine and a tyrosine residue are responsible for binding the carboxyl group of the amino acid substrate. mdpi.com A tryptophan residue often forms one of the boundaries of the active site, helping to orient the L-amino acid for the subsequent chemical reaction. mdpi.com The specificity for hydrophobic substrates is often due to the presence of hydrophobic residues lining the substrate-binding pocket. For example, in the LAAO from Pseudoalteromonas luteoviolacea, residues such as L245, L361, V533, and W569 create a hydrophobic environment that favors bulky hydrophobic amino acids. mdpi.com In contrast, the presence of polar residues, like Q535 in the same enzyme, can explain the activity towards polar substrates like L-glutamine. mdpi.com

Mechanisms Governing Chiral Selectivity in this compound-Mediated Reactions

L-amino-acid oxidases exhibit strict stereospecificity, exclusively catalyzing the oxidative deamination of L-amino acids while showing no activity towards their D-enantiomers. worthington-biochem.comscielo.br This chiral selectivity is fundamental to their biological function and is a consequence of the precise three-dimensional arrangement of the enzyme's active site.

The mechanism of chiral recognition is based on a multi-point interaction model between the enzyme and the substrate. For a productive binding event to occur, the substrate must fit into the active site in a specific orientation that allows for the key catalytic interactions to take place. This includes the proper positioning of the substrate's α-amino group, carboxyl group, and side chain relative to the enzyme's binding pockets and the FAD cofactor. frontiersin.org

Structural studies of LAAO in complex with substrate analogs have revealed a mirror-symmetrical relationship between the substrate-binding sites of LAAOs and D-amino acid oxidases (DAAOs). nih.gov This "enantiomerically conserved active site" ensures that each enzyme can only accommodate its specific enantiomer while maintaining a common arrangement of the atoms involved in the catalytic reaction. nih.gov Any attempt to bind the incorrect enantiomer (e.g., a D-amino acid in an LAAO active site) would result in steric clashes and improper alignment of the reactive groups, preventing the catalytic reaction from occurring. eurekalert.org This stringent geometric constraint is the basis for the high enantioselectivity observed in LAAO-mediated reactions. nih.govfrontiersin.org

Biological and Physiological Roles of L Amino Acid Oxidase

Contribution of L-amino-acid Oxidase to Amino Acid Catabolism and Nitrogen Metabolism

A primary function of this compound across various organisms is its involvement in amino acid catabolism, which is crucial for nitrogen metabolism. frontiersin.orgresearchgate.net In many microorganisms, such as filamentous fungi and algae, LAAO enables the utilization of amino acids as a nitrogen source, particularly when preferred inorganic nitrogen sources are scarce. darwinsdaemon.commdpi.comnih.gov

The enzyme catalyzes the oxidative deamination of L-amino acids, releasing ammonium (B1175870) (NH₄⁺). darwinsdaemon.comnih.gov This ammonium can then be assimilated by the organism for growth and other metabolic needs. nih.gov For instance, in the filamentous fungus Aspergillus nidulans, an LAAO with broad substrate specificity is the primary pathway for the catabolism of several amino acids, including L-histidine, L-leucine, and L-lysine. nih.govasm.org The expression of the gene encoding this enzyme is regulated by nitrogen availability, increasing under nitrogen-limiting conditions. mdpi.comnih.gov Similarly, in the green microalga Chlamydomonas reinhardtii, an extracellular LAAO deaminates amino acids to provide ammonium for uptake, a process vital for scavenging nitrogen from its environment. darwinsdaemon.comresearchgate.net

The other major product of the LAAO reaction, the α-keto acid, can be channeled into central metabolic pathways. researchgate.net For example, the deamination of L-alanine produces pyruvate, which can enter the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for biosynthesis. wikipedia.orgfrontiersin.org In some diatoms, carbon skeletons derived from the breakdown of branched-chain amino acids by processes that can be initiated by LAAO are thought to contribute to the synthesis of triacylglycerols (TAGs) under nitrogen-deficient conditions. frontiersin.org

Thus, LAAO plays a dual role in catabolism: it liberates nitrogen in a usable form (ammonia) and provides carbon skeletons (α-keto acids) that can be used for energy or anabolic processes. researchgate.netdarwinsdaemon.com This function is especially significant for organisms in environments where amino acids are a primary source of nitrogen. mdpi.comnih.gov

Role of this compound in Innate Immune Defenses and Antimicrobial Activity

This compound is a significant component of the innate immune system in a variety of organisms, acting as a defense molecule against pathogens. frontiersin.orgplos.org Its antimicrobial activity is a primary function, observed in organisms ranging from fungi to vertebrates. researchgate.net This protective role is largely attributed to the products of its enzymatic reaction. plos.orgwikipedia.org

The enzyme is found in locations strategic for defense, such as the venom of snakes, and the mucus of fish. nih.gov In these contexts, LAAO contributes to toxicity or creates an antimicrobial barrier. The mammalian LAAO, Interleukin 4-induced gene 1 (IL4I1), is secreted by immune cells like macrophages and dendritic cells and has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. plos.orgnih.gov

The biological effects of LAAOs can be mediated in two main ways: by depleting the local environment of essential amino acids, causing nutrient starvation for pathogens, and/or by generating high local concentrations of its cytotoxic products.

The most critical mechanism behind LAAO's antimicrobial and cytotoxic effects is the production of hydrogen peroxide (H₂O₂). plos.orgwikipedia.org H₂O₂ is a reactive oxygen species (ROS) that can induce significant oxidative stress in target cells. wikipedia.org This oxidative stress leads to widespread damage of essential biomolecules, including DNA, proteins, and lipids in the cell membranes of pathogens. wikipedia.org

The antibacterial action of many LAAOs, including those from snake venom and the mammalian IL4I1, is directly linked to H₂O₂ production. plos.orgwikipedia.org For example, the bactericidal effect of snake venom LAAO is attributed to the H₂O₂ generated by the oxidation reaction in the surrounding environment. wikipedia.org This can lead to the breakdown of bacterial cells. In fungi, LAAOs are considered for use as biocontrol agents due to the effects of H₂O₂ production. nih.gov The cytotoxic activity of LAAO is often abolished or significantly reduced in the presence of catalase, an enzyme that neutralizes H₂O₂, confirming the central role of hydrogen peroxide in this process.

This change in pH can create conditions that are unfavorable for the growth of many bacteria. plos.org Research on the mammalian LAAO, IL4I1, has shown that its antibacterial effect is not solely reliant on H₂O₂ but is amplified by the basification of the medium resulting from ammonia (B1221849) accumulation. plos.orgnih.gov This dual-action of producing both a potent oxidizing agent (H₂O₂) and an environment-modifying compound (NH₃) makes LAAO a highly effective antimicrobial agent.

Hydrogen Peroxide Generation and Oxidative Stress

Involvement of this compound in Inter-organismal Interactions

This compound plays a significant role in the interactions between different organisms, often as a component of venom or as a secreted defense molecule. frontiersin.orgnih.gov In snake venoms, particularly those of the Crotalidae and Viperidae families, LAAO is a major toxic component that contributes to the complex pathology of envenomation, including effects like hemorrhage and edema. wikipedia.orgscielo.br

Beyond its role in predation and defense in snakes, LAAO is crucial in microbial ecology. Fungi and bacteria secrete LAAO to compete with other microorganisms in their niche. frontiersin.orgnih.gov The production of hydrogen peroxide by LAAO acts as a potent antimicrobial agent, inhibiting the growth of competing species. nih.gov For example, LAAOs from mushrooms have demonstrated antibacterial activity against plant pathogens like Ralstonia solanacearum. frontiersin.org In marine bacteria, LAAOs are involved in biofilm development and dispersal, mediated by the hydrogen peroxide they produce. nih.gov

In some cases, LAAO facilitates nutrient acquisition in competitive environments. Filamentous fungi and algae use LAAO to scavenge nitrogen from amino acids present in the soil or aquatic environments, giving them a competitive advantage when inorganic nitrogen is limited. darwinsdaemon.comnih.gov This extracellular digestion of proteins and amino acids releases usable nitrogen, supporting their growth while potentially limiting resources for other organisms.

This compound in Microbial Physiology and Metabolism

In microorganisms such as bacteria and fungi, this compound is a versatile enzyme involved in fundamental metabolic and physiological processes. frontiersin.orgresearchgate.net A key function is its role in nitrogen acquisition, allowing microbes to utilize a wide range of L-amino acids as a source of nitrogen for growth. mdpi.comnih.gov This is particularly important in environments where more easily assimilated nitrogen sources like ammonia or nitrate (B79036) are scarce. mdpi.com

For instance, in fungi like Aspergillus nidulans and Neurospora crassa, LAAO expression is induced under nitrogen-limiting conditions, and the enzyme typically has a broad substrate specificity, enabling the catabolism of various amino acids. mdpi.comnih.govasm.org The ammonia produced is assimilated, while the resulting α-keto acid can enter central carbon metabolism. researchgate.netnih.gov

Beyond nitrogen scavenging, microbial LAAOs are involved in defense and competition through their antimicrobial activity. frontiersin.orgnih.gov The hydrogen peroxide generated by the enzyme can inhibit the growth of competing microbes. nih.gov Some studies suggest that LAAOs may also play a role in other processes, such as enhancing iron acquisition. researchgate.netnih.gov The enzyme's activity is integrated into the broader metabolic network; in Pseudoalteromonas luteoviolacea, the gene for LAAO is found in an operon with a gene related to tryptophan metabolism, suggesting a role in a specific catabolic pathway. nih.gov The secretion of a broad-specificity LAAO allows these organisms to release ammonium from diverse sources while potentially protecting the cell from the toxic byproducts of the reaction. nih.govasm.org

This compound Functions in Vertebrate Systems

In vertebrates, this compound (LAAO) is found in various tissues and fluids where it performs specialized functions beyond its well-documented role in snake venom. plos.orgnih.gov One of the most characterized mammalian LAAOs is Interleukin-4 induced gene 1 (IL4I1), which is expressed by immune cells such as macrophages and dendritic cells. plos.orgnih.gov IL4I1 primarily oxidizes L-phenylalanine and plays a role in regulating the immune response, in addition to its direct antibacterial properties. plos.orgnih.gov

LAAO activity has also been detected in other mammalian systems. An LAAO has been identified in mouse milk, where it is thought to provide protective activity against bacterial mastitis. plos.org The presence of LAAO in fish mucus is a key part of their external innate immune defense against bacteria and parasites. nih.gov LAAOs from fish like the rockfish and great sculpin have been identified as a unique type of antibacterial protein in their external defense mechanisms.

The table below summarizes the substrate specificities of LAAOs from various fungal sources.

Table 1: Substrate Specificities of L-amino-acid Oxidases from Fungal Sources

Fungal Source Optimal Substrate(s) Other Substrates
Amanita phalloides (ApLAO) L-Leu Hydrophobic and charged amino acids
Infundibulicybe geotropa (CgLAO) L-Leu Hydrophobic and charged amino acids
Aspergillus nidulans (sarA) L-histidine, L-α-amino butyrate L-leucine, L-lysine, L-methionine, L-cysteine, L-canavanine, L-tyrosine
Neurospora crassa L-histidine, L-α-amino butyrate L-canavanine, L-tyrosine
Hebeloma cylindrosporum Glutamate (B1630785) -
Coprinus sp. L-tryptophan -

This table is generated based on data from multiple research findings. frontiersin.orgnih.govasm.orgscielo.br

Mammalian L-amino-acid Oxidases (e.g., IL4I1) and Immunoregulation

Interleukin-4-induced gene 1 (IL4I1) is a secreted this compound (LAAO) that plays a significant role in the regulation of the immune system. plos.orgmdpi.com Primarily expressed by antigen-presenting cells such as macrophages and dendritic cells, as well as certain B cells, IL4I1 is induced by various stimuli, including microbial products and interferons. plos.orgmdpi.com This enzyme primarily catalyzes the oxidative deamination of L-phenylalanine, and to a lesser extent other aromatic amino acids like tyrosine and tryptophan, producing the corresponding α-keto acids, along with hydrogen peroxide (H₂O₂) and ammonia (NH₃). plos.orgelifesciences.org

The immunoregulatory functions of IL4I1 are multifaceted. It has been shown to inhibit the proliferation and cytokine production of T cells. mdpi.com This is achieved, in part, by limiting the ability of T lymphocytes to respond to clonal receptor stimulation. mdpi.com Furthermore, IL4I1 can promote the differentiation of naive CD4+ T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune reactions. uniprot.orguniprot.org

In the context of cancer, IL4I1 has been identified as a pro-tumorigenic factor. elifesciences.org It is often expressed by tumor-associated macrophages in various human cancers. mdpi.com The enzyme's activity in the tumor microenvironment can lead to the degradation of tryptophan, generating metabolites that activate the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune suppression and tumor progression. uniprot.orguniprot.org This activation can enhance cancer cell motility and suppress adaptive immunity, thereby aiding in immune evasion. uniprot.orguniprot.org

Interestingly, while sharing structural similarities with cytotoxic L-amino-acid oxidases found in snake venoms, mammalian IL4I1 is generally non-cytotoxic. elifesciences.org Instead of directly killing cells, it appears to elicit a cell-protective gene expression program that inhibits a form of programmed cell death called ferroptosis. elifesciences.org This is mediated by the generation of indole-3-pyruvate from tryptophan, which acts as a direct free radical scavenger and activates an anti-oxidative gene expression program. elifesciences.org

IL4I1 also possesses antibacterial properties. The production of H₂O₂ during the enzymatic reaction is the primary mediator of this effect, which is further amplified by the basification of the local environment due to ammonia accumulation. plos.orgnih.gov This suggests a role for IL4I1 in the innate immune defense against bacterial pathogens. plos.org

Table 1: Key Features and Functions of Mammalian this compound (IL4I1)

Feature Description
Primary Substrate L-phenylalanine, L-tryptophan, L-tyrosine elifesciences.orguniprot.org
Products Phenylpyruvic acid, Indole-3-pyruvic acid, Hydroxyphenylpyruvic acid, Hydrogen peroxide (H₂O₂), Ammonia (NH₃) elifesciences.orguniprot.org
Cellular Sources Macrophages, Dendritic cells, B lymphocytes, Type II alveolar epithelial cells, some tumor cells plos.orgmdpi.com
Immunoregulatory Roles - Inhibition of T cell proliferation and cytokine production mdpi.com - Promotion of regulatory T cell (Treg) differentiation uniprot.orguniprot.org - Regulation of B cell development and function uniprot.org
Role in Cancer - Pro-tumorigenic by suppressing anti-tumor immunity elifesciences.orguniprot.org - Activation of the Aryl Hydrocarbon Receptor (AHR) pathway uniprot.orguniprot.org
Antibacterial Activity Mediated by H₂O₂ and ammonia production plos.orgnih.gov

| Other Functions | - Inhibition of ferroptotic cell death elifesciences.org |

This compound in Snake Venom Biology

L-amino-acid oxidases (LAAOs) are prominent components of many snake venoms, particularly those from the Viperidae and Crotalidae families, and contribute significantly to the toxicity associated with envenomation. nih.govresearchgate.net These enzymes are flavoproteins, typically existing as homodimers, and are responsible for the characteristic yellow color of some venoms due to the presence of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govias.ac.in

The primary function of snake venom LAAOs is the catalysis of the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concurrent production of hydrogen peroxide (H₂O₂) and ammonia. frontiersin.orgscielo.br The generated H₂O₂ is a major contributor to the diverse pathological and physiological effects observed during envenomation. mdpi.comwalshmedicalmedia.com

The biological effects of snake venom LAAOs are extensive and varied. They are known to induce a range of toxic effects, including:

Cytotoxicity: LAAOs can induce cell death in various cell types, including cancer cells. ias.ac.inmdpi.com This effect is largely attributed to the oxidative stress induced by H₂O₂. ias.ac.in

Hemorrhage: Some LAAOs contribute to bleeding by damaging the endothelial cells of blood vessels. frontiersin.org

Edema: The induction of swelling is another common effect of these enzymes. frontiersin.org

Platelet Aggregation/Inhibition: LAAOs can either induce or inhibit the aggregation of platelets, thereby interfering with blood clotting. ias.ac.infrontiersin.org

Apoptosis and Necrosis: These enzymes can trigger programmed cell death (apoptosis) and tissue death (necrosis). frontiersin.orgmdpi.com For instance, LAAO from Bothrops atrox venom has been shown to cause autophagy, apoptosis, and necrosis in human keratinocytes. mdpi.com

Anticoagulant Activity: Some LAAOs can interfere with the blood coagulation cascade. frontiersin.org

Antibacterial and Antiviral Activity: The production of H₂O₂ also endows these enzymes with the ability to kill bacteria and inhibit viruses. frontiersin.org

The mechanism of action of snake venom LAAOs is primarily linked to their enzymatic activity and the subsequent production of H₂O₂. nih.govnih.gov This highly reactive oxygen species can cause significant damage to cellular components such as DNA, proteins, and cell membranes. nih.gov However, there is also evidence suggesting that direct interactions between the LAAO protein and target cells may play a role in their toxicity. um.edu.my

Due to their potent biological activities, snake venom LAAOs have garnered interest for their potential biomedical applications. Their cytotoxic effects on cancer cells have led to research into their use as anti-cancer agents. mdpi.comnih.gov Additionally, their antibacterial, antiviral, and antiprotozoal properties are being explored for the development of new therapeutic agents. nih.gov

Table 2: Biological Effects of this compound from Various Snake Venoms

Snake Species Biological Effect Reference
Bothrops atrox Autophagy, apoptosis, and necrosis in human keratinocytes mdpi.com
Calloselasma rhodostoma Platelet aggregation inhibition, apoptosis induction frontiersin.org
Vipera ammodytes Cytotoxicity and pro-apoptotic activity in colon cancer cells nih.gov
Naja naja Apoptosis and secondary necrosis in lung epithelial cancer cells, inhibition of platelet aggregation, bactericidal activity ias.ac.in
Crotalus adamanteus Pro-apoptotic activity in colorectal cancer cells nih.gov

Compound Name Table

Compound Name
This compound
Interleukin-4-induced gene 1 (IL4I1)
L-phenylalanine
L-tyrosine
L-tryptophan
Phenylpyruvic acid
Indole-3-pyruvate
Hydroxyphenylpyruvic acid
Hydrogen peroxide
Ammonia
Flavin adenine dinucleotide (FAD)

Regulation of L Amino Acid Oxidase Activity and Gene Expression

Transcriptional and Translational Control of L-amino-acid Oxidase Biosynthesis

The production of LAAO is tightly controlled at both the transcriptional and translational levels, responding to various cellular signals and environmental cues.

The expression of the LAAO gene is governed by a complex network of regulatory genes and signaling pathways. In the fungus Neurospora crassa, LAAO expression is under the control of the nit-2 gene, a major regulatory locus for nitrogen catabolite repression. acs.org Mutants of nit-2 exhibit repressed LAAO activity, indicating its crucial role in mediating nitrogen derepression, a condition necessary for LAAO synthesis. acs.org Furthermore, the nmr gene product also participates in regulating LAAO expression at the transcriptional level in N. crassa. plos.orgsemanticscholar.org

In the marine bacterium Pseudoalteromonas sp. Rf-1, a number of genes have been identified to be involved in the regulation of LAAO production. plos.orgnih.govcolumbia.edu A study using transposon mutagenesis revealed that genes encoding a GntR family transcriptional regulator, methylase, non-ribosomal peptide synthetase, a TonB-dependent heme-receptor, a Na+/H+ antiporter (NhaD), and a SAM-dependent methyltransferase (SdmT) are implicated in either upregulating or downregulating LAAO activity at the transcriptional, post-transcriptional, or translational levels. plos.orgnih.gov Complementation of mutants with disrupted nhaD or sdmT genes restored LAAO activity and gene expression, confirming their regulatory function. plos.orgnih.gov Another gene, karI, which codes for ketol-acid reductoisomerase involved in the synthesis of valine and isoleucine, positively regulates LAAO biosynthesis at the transcriptional level. plos.org

In Marinomonas mediterranea, the hybrid sensor histidine kinase PpoS has been shown to regulate LAAO at the transcriptional level. plos.orgsemanticscholar.org Additionally, the lodAB operon is essential for LAAO expression in this bacterium. plos.org In the context of the mammalian immune system, the expression of this compound 1 (IL4I1) is influenced by immune signaling molecules. nih.govmdpi.comnih.gov

The table below summarizes key regulatory genes and their functions in LAAO expression.

Gene/RegulatorOrganismFunction in LAAO Expression
nit-2 Neurospora crassaMajor regulatory gene for nitrogen catabolite repression; essential for LAAO expression. acs.org
nmr Neurospora crassaRegulates LAAO expression at the transcriptional level. plos.orgsemanticscholar.org
GntR family regulator Pseudoalteromonas sp. Rf-1Downregulates genes that in turn regulate LAAO production at the post-transcriptional level. semanticscholar.org
nhaD Pseudoalteromonas sp. Rf-1Encodes a Na+/H+ antiporter; positively regulates LAAO biosynthesis. plos.orgnih.gov
sdmT Pseudoalteromonas sp. Rf-1Encodes a SAM-dependent methyltransferase; positively regulates LAAO biosynthesis. plos.orgnih.gov
karI Pseudoalteromonas sp. Rf-1Encodes ketol-acid reductoisomerase; positively regulates LAAO biosynthesis at the transcriptional level. plos.org
PpoS Marinomonas mediterraneaHybrid sensor histidine kinase; regulates LAAO at the transcriptional level. plos.orgsemanticscholar.org
lodAB operon Marinomonas mediterraneaNecessary for LAAO expression. plos.org

The expression of LAAO is highly responsive to environmental and nutritional conditions. In Neurospora crassa, LAAO synthesis is induced by the presence of L-amino acids, particularly L-phenylalanine, in nitrogen-starved cultures. plos.orgsemanticscholar.orgoup.comnih.gov This induction occurs at the transcriptional level, leading to a rapid increase in LAAO mRNA. oup.comnih.gov D-amino acids and protein synthesis inhibitors like cycloheximide (B1669411) can also induce LAAO expression. plos.orgsemanticscholar.orgoup.comnih.gov However, the presence of sufficient nitrogen sources or carbon limitation can repress LAAO induction. acs.org

In bacteria, environmental cues also play a significant role. The expression of LAAOs in Pseudoalteromonas species is promoted by genes involved in monitoring the environment. mdpi.com In Rhodococcus opacus, LAAO has a broad substrate spectrum, suggesting its role in utilizing various amino acids from the environment. acs.org The thermostability of LAAO from Pseudoalteromonas luteoviolacea is influenced by pH and salt concentration, with higher stability observed at acidic to neutral pH and in the presence of salt, which may reflect the marine environment of the bacterium. mdpi.com

For mammals, the expression of LAAO can be linked to specific physiological states. For instance, mouse milk LAAO mRNA levels increase significantly just before parturition and peak during early to mid-lactation, suggesting a role in providing antibacterial protection to the mammary gland. wikigenes.org

Regulatory Genes and Pathways Involved in this compound Expression

Post-Translational Modifications and Their Impact on this compound Function

Post-translational modifications (PTMs) are crucial for the proper folding, stability, and activity of LAAO. researchgate.netnih.gov One of the most common PTMs is glycosylation. Many LAAOs, particularly those from snake venoms and mammals, are glycoproteins. uniprot.orguniprot.org N-glycosylation has been shown to be important for the solubility, secretion, and in some cases, the activity of these enzymes. mdpi.com For example, treatment with tunicamycin, an inhibitor of N-linked glycosylation, reduces the activity and secretion of Apoxin I from rattlesnake venom and the mammalian LAAO, IL4I1. mdpi.com The glycan moieties on snake venom LAAOs may also play a role in anchoring the enzyme to cell surfaces, thereby localizing the cytotoxic effects of the hydrogen peroxide produced. nih.gov

In the fungus Hebeloma cylindrosporum, LAAO4 expressed in Pichia pastoris is a glycosylated, secreted protein. nih.gov This glycosylation appears to affect its activity, as the enzyme expressed in this system showed higher activity without activation compared to the non-glycosylated form expressed in E. coli. nih.gov

Disulfide bonds are another important PTM that contributes to the structural integrity of LAAOs. uniprot.org While many LAAOs exist as non-covalently linked homodimers, disulfide bonds can further stabilize the protein structure. uniprot.org

Some LAAOs undergo proteolytic cleavage as part of their maturation or regulation. While not extensively documented for all LAAOs, this type of modification can activate or inactivate proteins.

The table below highlights some key post-translational modifications of LAAO.

ModificationEnzyme/OrganismImpact on Function
N-glycosylation Snake Venom LAAOs (e.g., Apoxin I), Human IL4I1Important for solubility, secretion, and activity. mdpi.com May facilitate binding to cell surfaces. nih.gov
N-glycosylation Hebeloma cylindrosporum LAAO4Affects enzymatic activity; the glycosylated form shows higher basal activity. nih.gov
Disulfide bond Pseudechis australis (Mulga snake) LAAOContributes to the structural stability of the protein. uniprot.org

Allosteric Regulation and Endogenous Modulators of this compound

The activity of LAAO can be modulated by various endogenous molecules, although classical allosteric regulation is not as extensively characterized as for other enzymes. In Neurospora crassa, ATP has been shown to induce LAAO biosynthesis, suggesting a role as a signaling molecule in its regulation. oup.comnih.gov

The products of the LAAO reaction, such as hydrogen peroxide and α-keto acids, can also influence cellular processes, which may indirectly feedback on LAAO activity or expression. For instance, the hydrogen peroxide produced by LAAO is a key mediator of its biological effects, including antibacterial and cytotoxic activities. nih.govmdpi.comwikipedia.org

In the context of mammalian IL4I1, its activity is specifically inhibited by derivatives of its preferred substrate, phenylalanine. uniprot.org While these are synthetic inhibitors, it points to the potential for endogenous metabolites to modulate its activity. The enzyme's preference for aromatic amino acids and its localization in lysosomes, where pH is acidic, suggest that its activity is tightly controlled by substrate availability and the subcellular environment. aai.orgresearchgate.net

The activity of LAAO from Hebeloma cylindrosporum can be significantly increased by brief exposure to acidic pH, suggesting a conformational change that leads to activation. nih.gov This can be considered a form of modulation by an environmental factor, which may be relevant in its natural fungal habitat.

Enzyme Engineering and Rational Design of L Amino Acid Oxidase Variants

Site-Directed Mutagenesis Strategies for Modulating L-amino-acid Oxidase Specificity and Activity

Site-directed mutagenesis has emerged as a powerful tool for tailoring the substrate specificity and enhancing the catalytic activity of L-amino-acid oxidases (LAAOs). By strategically altering specific amino acid residues within the enzyme's active site or other critical regions, researchers can fine-tune its properties for various biotechnological applications.

One notable example involves the modification of L-glutamate oxidase (LGOX) to alter its substrate preference. Through site-directed mutagenesis, specific amino acid substitutions in LGOX have led to a strict substrate specificity for L-arginine. researchgate.net In a different study, structure-based engineering was used to enhance the substrate specificity of ArgOX. The three-dimensional model indicated that the residue E486 interacted with the L-arginine side chain, and mutating this residue improved substrate specificity. researchgate.net The catalytic efficiency (kcat/Km) of an LGOX variant, LGOX/R305E, was found to be approximately 65-fold higher than that of LGOX/R305D, highlighting the significant impact of single amino acid changes. researchgate.net These studies underscore the importance of selecting amino acids with appropriate functional groups and side chain lengths to establish favorable interactions with the target substrate. researchgate.net

Saturation mutagenesis has also been employed to identify key residues influencing LAAO activity. In a study on L-amino acid oxidase/monooxygenase (L-AAO/MOG) from Pseudomonas sp. AIU 813, saturation mutagenesis of five cysteine residues led to the identification of the C254I mutant. nih.gov This variant exhibited a five-fold increase in the specific activity of its oxidase function compared to the wild-type enzyme, while its monooxygenase activity was significantly reduced. nih.gov The specific activities of the recombinant wild-type enzyme for L-lysine, L-ornithine, and L-arginine were 0.532, 0.146, and 0.108 U/mg, respectively. nih.gov

Furthermore, site-directed mutagenesis of residues in the active site of mouse aldehyde oxidase (mAOX1) demonstrated the critical role of specific amino acids in catalysis. plos.orgplos.org Mutations of Val806, Met884, and Glu1265 resulted in a drastic decrease in the oxidation of aldehydes. plos.orgplos.org The double mutant V806E/M884R and the single mutant E1265Q were found to be catalytically inactive, confirming that Glu1265 is essential for initiating the base-catalyzed mechanism of substrate oxidation. plos.orgplos.org

Table 1: Examples of Site-Directed Mutagenesis in L-amino-acid Oxidases

EnzymeOriginal Residue(s)Mutant Residue(s)Observed EffectReference
L-glutamate oxidase (LGOX)R305E~65-fold higher catalytic efficiency compared to R305D mutant researchgate.net
ArgOXE486Not specifiedImproved substrate specificity researchgate.net
L-amino acid oxidase/monooxygenase (L-AAO/MOG)C254IFive-fold higher specific oxidase activity nih.gov
Mouse aldehyde oxidase (mAOX1)V806, M884, E1265V806E/M884R, E1265QDrastic decrease or complete loss of catalytic activity plos.orgplos.org

Directed Evolution Approaches for Enhanced this compound Biocatalysis

Directed evolution has proven to be a highly effective strategy for improving the biocatalytic properties of L-amino-acid oxidases (LAAOs), addressing limitations of naturally occurring enzymes for industrial applications. nih.gov This approach involves iterative rounds of gene mutation and screening or selection to identify variants with enhanced characteristics such as thermostability, activity, and substrate specificity. nih.gov

A notable application of directed evolution is in the development of biocatalysts for the synthesis of non-natural amino acids. For instance, a previously reported PLP radical enzyme with modest enantiocontrol was subjected to directed evolution to improve its enantioselectivity. acs.org In one round of evolution, randomizing four active-site residues using the 22-codon trick method led to the identification of the Y301H mutation in l-PfPLPβ, which significantly improved the yield of the desired product. acs.org

Directed evolution has also been successfully applied to enhance the thermostability of enzymes. In a study on fructosyl-amino acid oxidase (FAOX), directed evolution with in vivo mutagenesis and a membrane assay resulted in a stepwise increase in thermostability as mutations accumulated. asm.org The final mutant, FAOX-TE, exhibited an optimal temperature 10°C higher than the wild-type enzyme. asm.org

Furthermore, the combination of rational design and directed evolution has yielded powerful biocatalysts. A transaminase with marginal activity towards a new substrate was initially created through rational design and then subjected to 11 rounds of directed evolution. nih.gov The resulting variant, containing 27 mutations, demonstrated a significantly improved ability to convert the substrate with high yield and enantiomeric excess, showcasing the power of this combined approach for industrial applications. nih.gov

The dynamic kinetic "deracemization" of chiral amines has been achieved by evolving an enantioselective amino acid oxidase with broad substrate specificity, which is then coupled with a non-selective imine reduction. researchgate.net This process preferentially converts one enantiomer of the amine to an imine, which is then reduced back to the racemic amine, leading to an enrichment of the unoxidized enantiomer. researchgate.net

These examples highlight the versatility of directed evolution in tailoring LAAOs and other oxidases for specific biocatalytic purposes, overcoming the limitations of their natural counterparts. acs.orgtandfonline.com

Table 2: Examples of Directed Evolution for Enhanced Biocatalysis

Enzyme/SystemTarget PropertyMethodKey FindingReference
PLP radical enzyme (l-PfPLPβ)EnantioselectivitySite-saturation mutagenesis (22-codon trick)Y301H mutation improved product yield acs.org
Fructosyl-amino acid oxidase (FAOX)ThermostabilityIn vivo mutagenesis and membrane assayOptimal temperature increased by 10°C in the FAOX-TE mutant asm.org
TransaminaseActivity and specificityRational design followed by 11 rounds of directed evolutionFinal variant with 27 mutations achieved >99.95% ee and 92% yield nih.gov
Enantioselective amino acid oxidaseDeracemization of chiral aminesDirected evolutionEvolved oxidase with broad substrate specificity for dynamic kinetic resolution researchgate.net

Immobilization Techniques and Bioreactor Applications of this compound

Immobilization of this compound (LAAO) offers several advantages over using the enzyme in its soluble form, including enhanced stability, reusability, and ease of separation from the reaction mixture, making it more suitable for industrial and biomedical applications. globalscitechocean.comymerdigital.com Various techniques have been developed for immobilizing enzymes, broadly categorized as adsorption, covalent binding, entrapment, and affinity immobilization. nih.gov

One approach involves the immobilization of LAAO on a preactivated nylon membrane. globalscitechocean.comresearchgate.net Optimal conditions for this immobilization were found to be 0.3% glutaraldehyde, 1 mg bovine serum albumin, and 1.6 units of the enzyme with a 2-hour coupling time. globalscitechocean.comresearchgate.net The resulting enzyme membrane, when coupled with an ammonium (B1175870) selective electrode, can be used as a biosensor for L-amino acids. globalscitechocean.comresearchgate.net This L-amino acid sensor demonstrated linearity for phenylalanine and isoleucine up to 10 mM with a detection limit of 0.05 mM and remained stable for at least 260 assays over two months. globalscitechocean.com

The choice of support material is crucial for successful immobilization. An ideal matrix should be inert, physically strong, stable, and regenerable. nih.gov Materials like gelatin, activated carbon, and glass have been used as supports. nih.gov For example, gelatin, a hydrocolloid material, can absorb significant amounts of water and has been used in mixed carrier systems. nih.gov Mesoporous-activated carbon with a high surface area is also a suitable support for enzyme immobilization. nih.gov

The first large-scale industrial application of an immobilized enzyme was reported in 1969, utilizing an aminoacylase (B1246476) from Aspergillus oryzae immobilized by adsorption on DEAE-Sephadex for the synthesis of an L-amino acid. mdpi.com Immobilization techniques are also pivotal in the development of biosensors. ymerdigital.com For instance, urease immobilized on glass pH-electrodes has been used to create a stable biosensor for urea (B33335) monitoring. nih.gov

Immobilized LAAOs are particularly useful in bioreactors for various applications. For example, they can be used for the determination of L-amino acid content in food products, where the quality is dependent on their concentration. researchgate.net The immobilized enzyme degrades the L-amino acids, and the resulting ammonia (B1221849) or hydrogen peroxide is measured. globalscitechocean.comresearchgate.net

Table 3: Immobilization Techniques for this compound and Other Enzymes

EnzymeSupport MaterialImmobilization MethodApplicationReference
This compound (LAAO)Preactivated nylon membraneCovalent binding (glutaraldehyde)L-amino acid biosensor globalscitechocean.comresearchgate.net
AminoacylaseDEAE-SephadexAdsorptionL-amino acid synthesis mdpi.com
UreaseGlass pH-electrodeNot specifiedUrea biosensor nih.gov
Nitrite reductaseControlled pore glass beadsNot specifiedNitrite biosensor nih.gov

Computational Approaches to this compound Design and Optimization (e.g., Molecular Dynamics Simulations)

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, play a crucial role in understanding the catalytic mechanisms of L-amino-acid oxidases (LAAOs) and guiding their rational design and optimization. acs.orgacs.org

Homology modeling is often the first step in computationally studying an LAAO for which a crystal structure is not available. For instance, a homology model of LAAO from Crotalus adamanteus was built and compared to the crystal structure of LAAO from Calloselasma rhodostoma, revealing a high degree of structural similarity. researchgate.net This model was then used for molecular docking studies with potential inhibitors. researchgate.net

MD simulations provide insights into the dynamic behavior of enzymes and their interactions with substrates and inhibitors. google.com.hk These simulations can help to understand the structural basis for an enzyme's biochemical characteristics. nih.gov For example, MD simulations of predicted ancestral enzyme structures have been used to investigate the molecular basis of adaptation to low temperatures. researchgate.net

QM/MM methods are employed to study the details of enzymatic reactions at the quantum mechanical level while treating the surrounding protein environment with molecular mechanics. acs.org This approach has been used to investigate the hydride-transfer mechanism in the oxidation of L-aspartate by L-aspartate oxidase (Laspo). acs.org These calculations helped to elucidate the roles of active site residues and suggested that the proton- and hydride-transfer steps are decoupled, favoring a stepwise mechanism. acs.org

Computational studies can also guide protein engineering efforts. By investigating the catalytic mechanism of LAAO from Rhodococcus opacus (RoLAAO) using density functional theory (DFT) calculations and MD simulations, two key steps in the reaction were identified. acs.org This mechanistic understanding can then be used to design mutations aimed at improving the enzyme's catalytic efficiency and substrate scope. acs.org For example, computational studies have shown that the energy barrier for the reductive half-reaction (RHR) is higher than that of the oxidative half-reaction (OHR) in the catalytic process of amino acid oxidase. acs.org

These computational approaches provide a powerful complement to experimental techniques in the field of LAAO engineering, enabling a more rational and efficient design of novel biocatalysts.

Table 4: Computational Approaches in this compound Research

EnzymeComputational MethodPurposeKey FindingReference
LAAO from Crotalus adamanteusHomology modeling, Molecular dockingInhibitor designIdentified two potential reversible inhibitors researchgate.net
L-aspartate oxidase (Laspo)QM/MM calculationsElucidate reaction mechanismProton- and hydride-transfer steps are likely stepwise acs.org
LAAO from Rhodococcus opacus (RoLAAO)DFT calculations, MD simulationsInvestigate catalytic mechanism to guide protein designIdentified two key steps in the reaction pathway acs.org
Ancestral LAAOsMD simulationsUnderstand thermal adaptationInvestigated structural basis for adaptation to low temperatures researchgate.net

Challenges in Recombinant Expression and Production of this compound

The recombinant expression of L-amino-acid oxidases (LAAOs) is often a bottleneck for their widespread biotechnological application. researchgate.netnih.gov Several challenges are frequently encountered during the production of these enzymes in heterologous hosts like Escherichia coli.

A primary challenge is obtaining the protein in a soluble and active form. frontiersin.org Overexpression of recombinant proteins in E. coli can lead to the formation of insoluble and non-functional aggregates known as inclusion bodies. frontiersin.orgresearchgate.netnih.gov This is particularly problematic when expressing eukaryotic proteins, which may require post-translational modifications that are absent in bacterial hosts. nih.gov The lack of proper protein folding machinery and the presence of proteases that can degrade the heterologous protein also contribute to low yields of active enzyme. researchgate.net

The expression of LAAOs with a broad substrate spectrum has been particularly difficult to achieve. nih.gov While ancestral LAAOs have been designed and expressed efficiently in E. coli with broad substrate specificity, they often exhibit low thermal stability. nih.gov Conversely, some fungal LAAOs have been expressed in E. coli, but may require specific activation steps, such as treatment with acidic pH, to achieve full activity. nih.gov

To address these challenges, various strategies have been developed. Lowering the culture temperature during induction can slow down the rate of protein synthesis, which may promote proper folding and increase the yield of soluble protein. nih.gov The use of different expression hosts, such as the yeast Pichia pastoris, can also be beneficial. For example, an LAAO from the fungus Hebeloma cylindrosporum was successfully expressed as a secreted, glycosylated enzyme in P. pastoris. nih.gov While the kinetic parameters of the enzyme were similar to that produced in E. coli, fermentation in bioreactors using P. pastoris resulted in a higher yield. nih.gov

Ancestral sequence reconstruction (ASR) has emerged as a promising approach to design LAAOs with improved expression characteristics. researchgate.net Several ancestral LAAOs have been designed and successfully expressed in a soluble form in E. coli, with some variants showing high productivity. researchgate.net

The choice of expression vector and host strain is critical. frontiersin.org For toxic proteins, tunable expression systems, such as the Lemo21(DE3) E. coli strain, allow for the fine-tuning of protein expression levels to avoid overwhelming the host cell's machinery. frontiersin.org

Table 5: Challenges and Strategies in Recombinant LAAO Production

ChallengePotential StrategyExample/OutcomeReference
Inclusion body formationLowering culture temperatureIncreased soluble protein expression nih.gov
Low yield of active enzymeUse of alternative expression hosts (e.g., Pichia pastoris)Higher yield of secreted, glycosylated LAAO nih.gov
Low thermal stability of ancestral LAAOsAncestral sequence reconstruction (ASR)Design of more stable ancestral LAAO variants researchgate.net
Protein toxicity to the hostTunable expression systems (e.g., Lemo21(DE3) strain)Controlled expression of toxic proteins frontiersin.org
Need for post-translational modificationsExpression in eukaryotic hosts (e.g., yeast)Production of glycosylated, active enzyme nih.gov

Analytical and Biotechnological Applications of L Amino Acid Oxidase

Biosensor Development Utilizing L-amino-acid Oxidase for Amino Acid Detection and Quantification

This compound is a valuable tool in the development of biosensors for the detection and quantification of L-amino acids. walshmedicalmedia.commdpi.com These biosensors are crucial for clinical diagnostics, food quality control, and various industrial processes. walshmedicalmedia.commdpi.com The principle behind these biosensors lies in the enzymatic reaction catalyzed by LAAO, where the consumption of oxygen or the production of hydrogen peroxide or ammonia (B1221849) is measured and correlated to the concentration of the target L-amino acid. walshmedicalmedia.comnih.govresearchgate.net

Early LAAO-based biosensors utilized an enzyme electrode to measure the change in dissolved oxygen upon the oxidation of L-amino acids. mdpi.com More recent developments have focused on amperometric biosensors that detect the hydrogen peroxide produced during the reaction. nih.govacs.org For instance, a biosensor was developed using LAAO immobilized on a gold nanoparticle-modified platinum electrode, which offered high sensitivity for the detection of total L-amino acids in clinical samples. nih.govacs.org Another approach involves potentiometric sensors that measure the ammonia generated. researchgate.net

Researchers have also focused on creating biosensors with enhanced stability and sensitivity. Immobilization of LAAO on various materials, such as nylon membranes and carbon nanotubes, has been explored to improve the operational stability of the biosensors. researchgate.net Furthermore, bienzymatic systems combining L- and D-amino acid oxidases have been developed to stereospecifically measure amino acid enantiomers, which is particularly useful in applications like monitoring fermentation processes. mdpi.com

The table below summarizes some of the key research findings in the development of LAAO-based biosensors.

Biosensor Type Analyte(s) Key Features & Findings
Amperometric Total L-amino acids Utilized a gold nanoparticle-modified platinum electrode with cross-linked LAAO. Demonstrated applicability for clinical sample analysis. nih.govacs.org
Potentiometric L-amino acids LAAO immobilized on a preactivated nylon membrane coupled with an ammonia-selective electrode. Showed linearity for phenylalanine and isoleucine up to 10 mM. researchgate.net
Amperometric L-phenylalanine Covalent immobilization of LAAO on a multiwalled carbon nanotube/nickel hexacyanoferrate/polypyrrole hybrid film. Exhibited a wide linear range from 0.5 µM to 100 mM. researchgate.net
Bienzymatic Amperometric L- and D-amino acids Immobilized L- and D-amino acid oxidases for stereospecific measurement. Applied to monitor milk aging. mdpi.com

Applications of this compound in Biochemical Synthesis and Biocatalysis

The catalytic properties of this compound make it a valuable biocatalyst in various biochemical synthesis processes. walshmedicalmedia.commdpi.com Its ability to selectively oxidize L-amino acids opens up avenues for the production of valuable chemicals for the pharmaceutical and industrial sectors.

Production of α-Keto Acids for Industrial and Pharmaceutical Use

This compound catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govwalshmedicalmedia.comacs.org These α-keto acids are important building blocks in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. acs.org For example, α-keto acids are used as precursors for the production of unnatural amino acids and synthetic alcohols. acs.org

The use of LAAO for α-keto acid production offers a green and efficient alternative to traditional chemical synthesis methods. acs.org LAAO from Rhodococcus opacus has been a subject of interest due to its broad substrate spectrum, making it capable of producing a variety of α-keto acids. acs.orguniprot.org However, its industrial application has been limited by its low total turnover number. acs.orgresearchgate.net Recent research has focused on protein engineering strategies to improve the catalytic efficiency and substrate specificity of LAAOs for enhanced α-keto acid production. acs.org

The table below highlights some L-amino acids and their corresponding α-keto acids produced by LAAO.

L-Amino Acid Corresponding α-Keto Acid
L-Alanine Pyruvic acid wikipedia.org
L-Phenylalanine Phenylpyruvic acid uniprot.orgnih.gov
L-Leucine α-Ketoisocaproate nih.gov
L-Tyrosine p-Hydroxyphenylpyruvic acid uniprot.org
L-Methionine α-Keto-γ-methiolbutyrate uniprot.org
L-Glutamine α-Ketoglutaramate uniprot.org
L-Asparagine α-Keto-β-asparagine uniprot.org

Enantiopure D-Amino Acid Production

This compound plays a crucial role in the deracemization of racemic amino acid mixtures to produce enantiopure D-amino acids. walshmedicalmedia.commdpi.com D-amino acids are essential components in the synthesis of various pharmaceuticals, including antibiotics and peptide-based drugs. nih.govresearchgate.net

The process typically involves the selective oxidation of the L-enantiomer in a racemic mixture by LAAO to the corresponding α-imino acid. researchgate.net This intermediate can then be non-selectively reduced back to the racemic amino acid, allowing for the gradual accumulation of the D-enantiomer. researchgate.net This one-pot deracemization strategy has been successfully applied to produce various D-amino acids, including halogenated D-tryptophan derivatives. nih.gov

Ancestral L-amino acid oxidases have been engineered to exhibit improved thermostability and a broader substrate profile, making them effective biocatalysts for the deracemization of substituted phenylalanines and phenylglycine. researchgate.net Another approach involves coupling the LAAO-catalyzed oxidation with a non-enzymatic reducing agent like ammonia-borane to drive the reaction towards the D-amino acid. nih.gov

This compound in Oxidative Biotransformations and Degradation Processes

Beyond synthesis, this compound is utilized in various oxidative biotransformation and degradation processes. walshmedicalmedia.comacs.org The hydrogen peroxide generated during the LAAO-catalyzed reaction is a potent oxidizing agent that can be harnessed for different applications. researchgate.net For instance, the antimicrobial activity of some LAAOs is attributed to the production of hydrogen peroxide, which can inhibit the growth of or kill bacteria. researchgate.netscispace.com This property is being explored for the development of novel therapeutic agents against infectious diseases. scispace.com

In environmental applications, LAAOs can be used for the degradation of amino acid-containing pollutants. The deamination of amino acids by LAAO can be the first step in their mineralization, converting them into less harmful substances. researchgate.net

This compound in Enzyme-Linked Assays and Diagnostic Reagent Development

This compound is a key component in various enzyme-linked assays and diagnostic kits for the quantification of L-amino acids in biological and food samples. cellbiolabs.comcellbiolabs.com These assays are based on the detection of one of the products of the LAAO reaction, typically hydrogen peroxide. cellbiolabs.comcellbiolabs.com

In a typical assay, the hydrogen peroxide produced is coupled to a colorimetric or fluorometric probe via a second enzyme, such as horseradish peroxidase (HRP). cellbiolabs.comcellbiolabs.com The resulting change in absorbance or fluorescence is directly proportional to the amount of L-amino acid in the sample. cellbiolabs.comcellbiolabs.com These assay kits provide a sensitive and convenient method for determining L-amino acid concentrations in various samples, including tissue lysates, cell culture supernatants, and food products. cellbiolabs.com

Furthermore, LAAO is used in the development of ELISA (enzyme-linked immunosorbent assay) kits for the detection of the L-amino acid oxidase protein itself in biological fluids. mybiosource.commybiosource.com These kits are valuable tools for research and diagnostic purposes, allowing for the quantification of LAAO levels in serum, plasma, and tissue homogenates. mybiosource.com

The table below provides an overview of commercially available assay kits utilizing this compound.

Assay Kit Type Detection Method Target Analyte Application
L-Amino Acid Assay Kit Fluorometric Total L-Amino Acids Quantification in food and biological samples. cellbiolabs.com
L-Amino Acid Assay Kit Colorimetric Total L-Amino Acids Quantification in food and biological samples. cellbiolabs.com
L-amino acid oxidase (LAO) ELISA Kit Sandwich ELISA Human L-amino acid oxidase Quantitative detection in serum, plasma, and tissue homogenates. mybiosource.com

Advanced Research Methodologies for L Amino Acid Oxidase Investigation

Spectroscopic Techniques for Probing L-amino-acid Oxidase Conformational Changes and Ligand Interactions

Spectroscopic methods are pivotal in understanding the dynamic nature of LAAO, its conformational changes, and its interactions with various ligands. These techniques offer a non-invasive way to probe the enzyme's structure and function in solution.

Circular dichroism (CD) spectroscopy has been instrumental in demonstrating conformational changes in LAAO. For instance, inactivation of the enzyme by freezing or alterations in pH has been shown to induce substantial changes in its secondary structure, as revealed by CD spectroscopy. researchgate.net These structural alterations are linked to changes in substrate binding and the affinity for the flavin coenzyme. researchgate.net

Fluorescence spectroscopy, particularly by monitoring the intrinsic fluorescence of tryptophan residues, provides insights into the microenvironment of these amino acids and can detect conformational changes upon ligand binding. rsc.org The binding of inhibitors or substrates can quench the intrinsic fluorescence of LAAO, a phenomenon that can be used to study binding mechanisms and affinities. rsc.org Three-dimensional fluorescence spectroscopy further allows for a more detailed investigation of the enzyme's secondary structure and the effect of ligands on its conformation. rsc.org

UV-visible absorption spectroscopy is crucial for studying the flavin adenine (B156593) dinucleotide (FAD) cofactor, which has a characteristic absorption spectrum. Changes in the flavin environment, such as those occurring during inactivation or ligand binding, are reflected in the UV-visible spectrum. researchgate.netuni-konstanz.de For example, the reversible inactivation of LAAO from Calloselasma adamanteus by freezing or high pH is associated with small but distinct changes in the FAD absorbance spectrum. d-nb.info

Terahertz (THz) spectroscopy is an emerging technique for analyzing protein dynamics and has the potential to monitor conformational changes and protein-ligand interactions in LAAO. mdpi.com This method probes collective vibrational modes in proteins, which are sensitive to structural flexibility and changes in the protein's state. mdpi.com

Crystallographic and Cryo-Electron Microscopy Studies of this compound Structures

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been indispensable in revealing the three-dimensional structures of LAAOs, providing a detailed framework for understanding their function.

Most snake venom LAAOs are homodimers, with each subunit having a molecular weight of approximately 50–70 kDa. wikipedia.org X-ray crystal structures have confirmed that these enzymes are often functional dimers. wikipedia.org The monomeric unit of LAAO typically consists of three distinct domains: an FAD-binding domain, a substrate-binding domain, and a helical domain. wikipedia.orgnih.govfrontiersin.org The FAD-binding domain possesses a classic nucleotide-binding fold. nih.gov The interface between the substrate-binding and helical domains forms a long funnel that provides access to the active site. nih.gov

Crystal structures of LAAO from various sources, including Calloselasma rhodostoma, have been determined in the presence of ligands such as citrate (B86180) and o-aminobenzoate, revealing the trajectory of the substrate into the active site. nih.govnih.gov The structure of LAAO from Bothrops jararacussu venom has also been determined, contributing to the understanding of this class of enzymes. iucr.orgrcsb.org Similarly, the crystal structures of LAAOs from Naja atra and Lachesis muta have been solved, providing further comparative insights. rcsb.orgiucr.org A key structural feature found in some LAAOs is an "aromatic cage" at the active site, formed by several aromatic residues and the isoalloxazine ring of FAD. researchgate.net

Cryo-EM has emerged as a powerful tool for determining the structures of large protein complexes. Recently, the structure of L-arginine oxidase (AROD) from Pseudomonas sp. was determined at high resolution using cryo-EM, revealing an octameric structure. researchgate.netoup.comresearchgate.netoup.com A comparative analysis of the cryo-EM and X-ray crystal structures of AROD revealed open and closed conformations of a lid-like loop at the entrance to the substrate pocket, providing insights into substrate entry and binding. oup.comoup.com

Isotopic Labeling and Mechanistic Elucidation in this compound Reactions

Isotopic labeling is a powerful technique for elucidating the detailed chemical mechanisms of enzyme-catalyzed reactions. By replacing an atom with its heavier isotope, researchers can measure kinetic isotope effects (KIEs), which provide information about bond-breaking and bond-forming steps in the reaction pathway.

The use of deuterated water (D₂O) allows for the measurement of protein synthesis rates by tracking the incorporation of deuterium (B1214612) into nonessential amino acids like alanine. physiology.org This method, while not directly probing the LAAO reaction mechanism, is valuable for studying the broader metabolic context in which LAAOs function. physiology.org Furthermore, chemo-enzymatic methods have been developed for the synthesis of L-amino acids specifically labeled with carbon and hydrogen isotopes, which are then used to characterize enzymatic reaction mechanisms through KIE and solvent isotope effect studies. d-nb.info

The ¹⁸O-KIE for this compound has been determined to be 1.0478 ± 0.0003, providing insights into the oxygen-consuming steps of the reaction. copernicus.org

Bioinformatics and Proteomic Analyses of this compound Families and Evolution

Bioinformatics and proteomics have revolutionized the study of protein families, enabling large-scale comparative analyses of sequences and structures to understand their evolution and functional diversity.

Proteomic analyses of snake venoms have revealed that LAAOs are significant components, often contributing to the venom's toxicity. nih.govmdpi.comresearchgate.net For example, in the venoms of Bungarus suzhenae and Bungarus bungaroides, LAAO constitutes 10.33% and 4.21% of the total venom proteins, respectively. nih.gov In the venom of Crotalus atrox and Crotalus oreganus helleri, LAAOs are also principal protein families. mdpi.com

Phylogenetic analysis based on amino acid sequences has been used to classify LAAOs from different organisms, including vertebrates, gastropods, and fungi. mdpi.comresearchgate.net These analyses show that LAAOs from snake venoms form a distinct cluster. mdpi.comresearchgate.net For instance, a phylogenetic analysis placed a new LAAO from the redtail coral snake, Micrurus mipartitus, within the clade of homologous proteins from elapid snakes. lareferencia.info Sequence alignments have shown a high degree of sequence identity among snake venom LAAOs (over 84%), while the identity with LAAOs from other sources like bacteria and fungi is significantly lower. frontiersin.org

Bioinformatic tools are also used to predict post-translational modifications, such as N-glycosylation sites, which can be experimentally verified. lareferencia.info Homology modeling, based on the known crystal structure of a related LAAO, can be used to generate a structural model of a new LAAO, providing insights into its structure and function. mdpi.com

Gene Editing and Expression Systems for this compound Production and Characterization

The ability to produce and modify LAAOs through genetic engineering has greatly facilitated their characterization and potential application in biotechnology. Various expression systems have been employed for the recombinant production of LAAOs.

The yeast Pichia pastoris is a popular expression system for producing LAAOs. nih.govuni-bielefeld.deresearchgate.netnih.gov For example, an LAAO from the fungus Hebeloma cylindrosporum was successfully overexpressed and secreted as a glycosylated protein in P. pastoris. nih.govnih.gov This system can achieve high cell densities and, consequently, higher yields of the recombinant enzyme through fermentation. nih.govnih.gov The use of multi-copy expression plasmids in P. pastoris has been shown to increase the production levels of LAAOs. researchgate.net

Escherichia coli is another commonly used host for recombinant LAAO expression. nih.govacs.org However, in some cases, the protein may be expressed as inclusion bodies, requiring strategies such as fusion to a maltose-binding protein to obtain soluble, active enzyme. acs.org

Site-directed mutagenesis is a powerful tool for investigating the role of specific amino acid residues in the function of LAAO. By changing a particular amino acid, researchers can study its impact on substrate specificity, catalytic activity, and stability. For example, mutation of a glutamate (B1630785) residue at the substrate-binding site of L-arginine oxidase was shown to diminish its substrate selectivity. oup.comoup.com

Gene editing technologies like CRISPR/Cas9, while not yet widely reported for LAAO specifically, offer the potential for precise modifications to the LAAO gene in its native host or in a recombinant expression system, which could be a valuable tool for future research.

Emerging Research Frontiers and Future Perspectives on L Amino Acid Oxidase

Unexplored Physiological Roles and Metabolic Pathways Involving L-amino-acid Oxidase

L-amino-acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to produce corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. frontiersin.orgresearchgate.netmedchemexpress.com While traditionally known for their roles in amino acid catabolism and as defense molecules, particularly in snake venoms, ongoing research continues to unveil novel physiological functions and metabolic networks. walshmedicalmedia.comresearchgate.net

The physiological role of LAAOs in bacteria remains largely unknown. walshmedicalmedia.com However, some specific functions have been identified. For instance, a tryptophan oxidase from Chromobacterium violaceum is involved in the synthesis of violacein. walshmedicalmedia.com In Marinomonas mediterranea, the LAAO known as LodA exhibits lysine (B10760008) oxidase activity and functions as a novel antimicrobial protein. walshmedicalmedia.com In mammals, LAAOs have been identified in spermatozoa, the brain, and milk. nih.gov The brain contains a lysine oxidase involved in the pipecolic acid pathway. nih.gov A specific LAAO, Interleukin-4 induced gene 1 (IL4I1), primarily oxidizes L-phenylalanine and acts as a regulator of the immune system. nih.govmdpi.com This enzyme is produced by antigen-presenting cells and certain T helper cells. nih.gov

Recent studies have also highlighted the role of LAAOs in the external defense mechanisms of certain fish species, having been isolated from the skin and gill mucous secretions of rockfish, great sculpin, and flounder. wikipedia.org These enzymes are thought to contribute to protection against pathogens. wikipedia.orgnih.gov The hydrogen peroxide generated by LAAO activity is a key mediator of many of its biological effects, including apoptosis induction and antimicrobial action. walshmedicalmedia.comresearchgate.net The ammonia produced can also contribute to these effects by causing basification of the local environment. nih.gov

LAAOs are involved in several metabolic pathways, including:

Alanine and aspartate metabolism wikipedia.org

Methionine metabolism wikipedia.org

Valine, leucine (B10760876), and isoleucine degradation wikipedia.org

Tyrosine metabolism wikipedia.org

Phenylalanine metabolism wikipedia.org

Tryptophan metabolism wikipedia.org

Novel this compound Discoveries from Metagenomic and Environmental Sampling

Metagenomics and environmental sampling have emerged as powerful tools for discovering novel LAAOs from uncultured microorganisms, revealing a broad diversity of these enzymes in various ecosystems. These approaches bypass the need for traditional culturing techniques, providing direct access to the genetic material of entire microbial communities.

Discoveries of novel LAAOs from diverse environments have revealed enzymes with unique properties, such as high thermostability and altered substrate specificities. For example, LAAOs have been identified from various bacterial and fungal sources, expanding the known diversity beyond the well-studied snake venom enzymes. researchgate.netnih.gov An LAAO from the bacterium Pseudoalteromonas luteoviolacea has been characterized and shown to have a broad substrate range, making it an attractive candidate for biocatalysis. mdpi.com Similarly, LAAOs isolated from mushrooms have demonstrated antibacterial activity against plant pathogens like Ralstonia solanacearum. frontiersin.org

Ancestral sequence reconstruction has been used to design hyper-thermostable ancestral LAAOs (HTAncLAAOs). nih.gov These engineered enzymes exhibit exceptional stability, which is a highly desirable trait for industrial applications. nih.gov

Below is a table summarizing some notable LAAOs and their sources:

Enzyme Name/IdentifierSource OrganismKey Characteristics
ApLAOAmanita phalloides (mushroom)Antibacterial activity against Ralstonia solanacearum. frontiersin.org
CgLAOInfundibulicybe geotropa (mushroom)Antibacterial activity against Ralstonia solanacearum. frontiersin.org
Pl-LAAOPseudoalteromonas luteoviolacea (bacterium)Broad substrate range, thermostable. mdpi.com
BjsuLAAOBothrops jararacussu (snake venom)High specificity for aromatic and large aliphatic side-chain amino acids. rcsb.org
HTAncLAAO2Designed by ancestral sequence reconstructionHigh thermostability and long-term stability. nih.gov

Integration of this compound Research with Systems Biology Approaches

The integration of LAAO research with systems biology is providing a more holistic understanding of the roles these enzymes play within complex biological systems. By combining "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—with computational modeling, researchers can map the intricate networks influenced by LAAO activity. mdpi.comnih.gov

This integrated approach allows for the identification of regulatory networks, candidate genes, and biomarkers associated with LAAO function. nih.gov For instance, multi-omics data can help elucidate how LAAO expression and activity are regulated under different physiological conditions or in response to environmental stimuli. This is particularly relevant for understanding complex processes like salt tolerance in plants, where integrating various omics datasets can uncover key molecular players and pathways. mdpi.comnih.gov

The challenges in this area include the difficulty of integrating large and heterogeneous datasets from different platforms and the need for sophisticated bioinformatics and computational tools, including machine learning algorithms, for data analysis and predictive modeling. mdpi.comnih.gov

Challenges and Opportunities in this compound Engineering for Industrial Applications

The engineering of LAAOs for industrial applications presents both significant challenges and promising opportunities. researchgate.netnih.gov LAAOs are valuable biocatalysts for processes such as the production of α-keto acids, which are precursors for various fine chemicals and pharmaceuticals. acs.orgtandfonline.com They are also used in biosensors for the detection of L-amino acids. walshmedicalmedia.com

Challenges:

Recombinant Expression: A major hurdle has been the difficulty in expressing functional "true" LAAOs (those with broad substrate specificity) in common prokaryotic hosts like E. coli. researchgate.netnih.gov This limits the large-scale production necessary for industrial use. nih.gov

Stability and Activity: Natural enzymes often lack the required stability (including thermostability) and catalytic efficiency for industrial processes. nih.govacs.org

Substrate Specificity: While broad substrate specificity can be advantageous, many applications require enzymes with high selectivity for a particular substrate. researchgate.net Conversely, for other uses, it is desirable to engineer enzymes with a broader substrate range than their native counterparts. researchgate.netnih.gov

Byproduct Inhibition: The production of hydrogen peroxide as a byproduct can lead to oxidative damage and unwanted side reactions, potentially inactivating the enzyme or affecting the final product. nih.govresearchgate.net

Opportunities:

Protein Engineering: Advances in protein engineering, including rational design and directed evolution, offer powerful tools to overcome the limitations of natural LAAOs. nih.govacs.org Site-directed mutagenesis and gene shuffling have been used to improve the catalytic performance of L-amino acid deaminases (LAADs), a related class of enzymes, and similar strategies can be applied to LAAOs. tandfonline.com

Ancestral Sequence Reconstruction: This technique has been successfully used to create hyper-thermostable LAAOs, demonstrating its potential for generating robust biocatalysts. nih.gov

Novel Applications: Engineered LAAOs have potential applications in chemoenzymatic synthesis, such as the deracemization of amino acids to produce enantiopure D-amino acids. nih.govresearchgate.net They can also be used for the in situ generation of reagents, as demonstrated by the use of an LAAO to produce α-ketoglutarate from L-glutamate. mdpi.com

Alternative Enzymes: Research into enzymes with narrow or strict substrate specificity, such as L-aspartate oxidase or L-lysine oxidase, provides alternative starting points for protein engineering to expand their substrate range for specific biotechnological applications. researchgate.netnih.gov

The table below highlights some engineered LAAOs and their improved properties:

Enzyme/VariantEngineering StrategyImproved Property/Application
HTAncLAAO2Ancestral sequence reconstructionHigh thermostability and long-term stability. nih.gov
HTAncLAAO2(W220A)Site-directed mutagenesisIncreased catalytic activity towards L-tryptophan. nih.gov
Evolved P. mirabilis L-AADError-prone PCR and gene shufflingSignificantly increased production of phenylpyruvic acid. tandfonline.com
Evolved P. myxofaciens L-AADSite-saturation mutagenesisImproved production of α-ketoisovaleric acid. tandfonline.com

Theoretical and Computational Advances in Predicting this compound Functionality

Theoretical and computational methods are increasingly vital for understanding and predicting the functionality of LAAOs. These in silico approaches complement experimental studies by providing detailed insights into enzyme structure, dynamics, and reaction mechanisms, thereby guiding protein engineering efforts.

Molecular Docking and Simulation:

Molecular docking simulations are used to predict how substrates and inhibitors bind to the active site of LAAOs. researchgate.net For example, studies have used docking to screen for potential inhibitors of LAAO from Calloselasma rhodostoma, identifying promising compounds and elucidating their binding modes. researchgate.net This information is crucial for the design of novel drugs and probes.

Molecular dynamics (MD) simulations provide a dynamic picture of the enzyme, revealing how its structure fluctuates over time and how these movements relate to its function.

Quantum Mechanics/Molecular Mechanics (QM/MM):

Hybrid QM/MM methods are employed to study the enzymatic reaction mechanism at a quantum mechanical level of detail. acs.orgnih.gov These calculations can elucidate the energetics of proton and hydride transfer steps in the catalytic cycle. acs.org

For instance, computational studies on L-aspartate oxidase have suggested a stepwise mechanism for the oxidation of L-aspartate, providing clarity where experimental data was ambiguous. acs.orgnih.gov These mechanistic insights are fundamental for the rational design of enzyme variants with enhanced catalytic efficiency. acs.org

Predictive Modeling and AI:

Computational models are being developed to predict the effects of mutations on enzyme stability and activity. This can significantly reduce the experimental effort required in protein engineering by pre-screening potential variants.

The integration of computational fluid dynamics and 3D printing is being used to create patient-specific models for medical procedures, a concept that could be adapted for designing bioreactors or immobilized enzyme systems. nih.gov

Machine learning and AI are poised to play a larger role in predicting enzyme properties from sequence and structure data, further accelerating the design of novel biocatalysts. mdpi.com

These computational advances not only deepen our fundamental understanding of LAAOs but also provide powerful predictive tools to accelerate their development for biotechnological and therapeutic applications.

Q & A

Q. How do I determine substrate specificity for LAAO in enzymatic assays?

LAAO substrate specificity varies by source (e.g., snake venom vs. microbial). To identify preferred substrates:

  • Step 1 : Use a peroxidase-coupled assay to measure H₂O₂ production, which correlates with oxidative deamination activity. Include controls without amino acids to rule out background signals .
  • Step 2 : Screen hydrophobic/aromatic L-amino acids (e.g., L-Leu, L-Phe) first, as these are commonly reported substrates .
  • Step 3 : Validate with HPLC or spectrophotometry to quantify 2-oxo acid byproducts .

Q. What methods are recommended for purifying active LAAO from venom or microbial sources?

  • Venom Purification :
    • Fractionate crude venom via size-exclusion chromatography (Sephadex G-100) followed by ion-exchange chromatography (DEAE-cellulose) to isolate ~130 kDa oligomeric forms .
    • Confirm purity with SDS-PAGE under non-reducing conditions to preserve FAD cofactor integrity .
  • Microbial Purification :
    • Use ammonium sulfate precipitation (40–60% saturation) and affinity chromatography with phenyl-Sepharose for extracellular LAAO from Chlamydomonas reinhardtii .

Q. How can I detect LAAO activity in complex biological samples?

  • Colorimetric Assay : Couple H₂O₂ production with horseradish peroxidase (HRP) and o-dianisidine, measuring absorbance at 436 nm .
  • Fluorometric Assay : Use Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) for higher sensitivity in low-activity samples .
  • Zymography : Resolve proteins via native PAGE and incubate with L-Phe and nitroblue tetrazolium (NBT) to visualize activity bands .

Advanced Research Questions

Q. How to resolve contradictory data on LAAO-induced apoptosis in cancer cells?

Discrepancies arise from enzyme source, purity, and experimental models. Mitigate this by:

  • Step 1 : Confirm enzyme purity (>95% via SDS-PAGE) to exclude confounding toxins (e.g., metalloproteases in venom) .
  • Step 2 : Use recombinant LAAO (e.g., Bitis gabonica IL4I1) to isolate H₂O₂-mediated effects from other venom components .
  • Step 3 : Compare cancer cell lines with varying antioxidant profiles (e.g., glutathione levels) to assess H₂O₂ sensitivity .

Key Finding : Recombinant Ophiophagus hannah LAAO showed IC₅₀ = 2.1 μM for leukemia cells via ROS-dependent apoptosis .

Q. What experimental strategies address inconsistencies in LAAO’s pH and temperature optima across studies?

Variations stem from species-specific adaptations:

  • pH Optimization : Test activity across pH 6.0–9.0. For example, Neurospora crassa LAAO peaks at pH 7.5 , while snake venom isoforms favor pH 8.0–8.5 .
  • Thermal Stability : Pre-incubate enzyme at 25–45°C for 30 min; microbial LAAOs often retain >80% activity at 37°C, whereas venom isoforms may denature .

Q. How to analyze LAAO’s structural determinants of FAD binding and catalytic efficiency?

  • Homology Modeling : Use crystal structures of Malayan pit viper LAAO (PDB: 1F8S) to map conserved FAD-binding motifs (e.g., GG motif at residues 210–215) .
  • Site-Directed Mutagenesis : Target residues involved in FAD interactions (e.g., His465 in C. rhodostoma) and measure kinetic parameters (Km, Vmax) .
  • Spectroscopic Analysis : Monitor FAD fluorescence quenching upon substrate binding to assess conformational changes .

Q. What metabolic pathways are influenced by LAAO in lysosomal antigen processing?

LAAO (e.g., human IL4I1) contributes to:

  • Tryptophan Catabolism : Depletes local tryptophan, suppressing T-cell proliferation via mTOR pathway inhibition .
  • Kynurenine Production : Detect intermediates (e.g., kynurenine) via LC-MS/MS in antigen-presenting cells .

Q. How to design CRISPR/Cas9 knockouts to study LAAO’s role in microbial physiology?

  • Target Selection : Design sgRNAs against conserved regions of lao genes (e.g., Neurospora crassa NCU05966) .
  • Phenotypic Screening : Assess mutants for defects in extracellular H₂O₂ production and amino acid utilization .
  • Rescue Experiments : Reintroduce wild-type lao via plasmid complementation .

Methodological Notes

  • Critical Controls : Always include heat-inactivated enzyme and substrate-free controls in activity assays.
  • Data Reproducibility : Use ≥3 biological replicates for kinetic studies and report standard deviations .
  • Ethical Compliance : Venom extraction requires institutional approval under animal ethics guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.